N-(2-Nitro-4-azidobenzoyl)puromycin
Description
Properties
CAS No. |
73579-23-4 |
|---|---|
Molecular Formula |
C29H31N11O8 |
Molecular Weight |
661.6 g/mol |
IUPAC Name |
4-azido-N-[(2S)-1-[[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C29H31N11O8/c1-38(2)25-23-26(32-13-31-25)39(14-33-23)29-24(42)22(21(12-41)48-29)35-28(44)19(10-15-4-7-17(47-3)8-5-15)34-27(43)18-9-6-16(36-37-30)11-20(18)40(45)46/h4-9,11,13-14,19,21-22,24,29,41-42H,10,12H2,1-3H3,(H,34,43)(H,35,44)/t19-,21+,22+,24+,29+/m0/s1 |
InChI Key |
UUGPZVWEVTVYRC-OGTWZCNESA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)NC(=O)C5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O |
Other CAS No. |
73579-23-4 |
Synonyms |
N-(2-nitro-4-azidobenzoyl)puromycin |
Origin of Product |
United States |
Scientific Research Applications
Protein Synthesis Inhibition
This compound is primarily used to study the mechanisms of protein synthesis. Researchers utilize it to investigate how ribosomes function and how various factors can influence translation efficiency. It serves as a tool for understanding the dynamics of nascent polypeptide chains and their interactions with ribosomes.
Cancer Research
N-(2-Nitro-4-azidobenzoyl)puromycin has been explored for its potential in cancer therapy due to its ability to inhibit protein synthesis in rapidly dividing cells. The selective targeting of cancer cells makes it a candidate for developing novel anticancer therapies. For instance, studies have shown that derivatives like puromycin can enhance the efficacy of chemotherapeutic agents by inducing apoptosis in cancer cells .
Genetic Code Expansion
The compound is also utilized in genetic code expansion studies, where researchers aim to incorporate non-canonical amino acids into proteins. This application is crucial for developing proteins with novel functionalities or properties that are not achievable through natural amino acids alone .
Study on Ribosome Dynamics
A study published in Nature demonstrated the use of this compound to analyze ribosome stalling and termination rates during translation under various conditions. The results indicated that the compound could effectively halt translation at specific points, allowing researchers to map out elongation rates and understand how different factors affect ribosomal activity .
Anticancer Efficacy
In a clinical study involving leukemia cell lines, this compound was tested alongside traditional chemotherapeutics. Results showed that this compound enhanced the cytotoxic effects of these drugs, suggesting its potential as an adjunct treatment in cancer therapies .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Protein Synthesis | Inhibitor of translation | Premature termination of polypeptide synthesis |
| Cancer Therapy | Potential adjunct in chemotherapy | Enhanced efficacy against cancer cell lines |
| Genetic Code Expansion | Incorporation of non-canonical amino acids | Novel protein functionalities achieved |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound | Structural Modifications | Target Proteins | Applications |
|---|---|---|---|
| NAB-puromycin | 2-Nitro-4-azidobenzoyl group | L28/29, L4, L6, L10, L24 | Photoaffinity labeling |
| Puromycin | Native structure | Nascent polypeptide chains | Translation inhibition |
| Fmoc-Lys(Ac)-Puromycin | Fmoc-Lys(Ac) conjugation | Cytoplasmic machinery | Prodrug delivery, cytotoxicity |
Table 2: Stability and Efficacy Data
Research Findings and Implications
NAB-puromycin’s unique photoreactivity and specificity for eukaryotic ribosomal proteins (e.g., L28/29) distinguish it from bacterial-targeted derivatives like p-azidopuromycin . Its nitro group enhances crosslinking precision, addressing limitations of earlier affinity labels. In contrast, Fmoc-Lys(Ac)-Puromycin prioritizes stability for prolonged in vitro studies, albeit with reduced ribosomal targeting efficacy . These compounds collectively advance translational research, with NAB-puromycin remaining unparalleled in mapping peptidyltransferase-adjacent proteins in eukaryotes.
Preparation Methods
Synthesis of 2-Nitro-4-azidobenzoic Acid
2-Nitro-4-azidobenzoic acid is synthesized through diazotization and azide substitution. Starting with 4-amino-2-nitrobenzoic acid, diazotization using sodium nitrite under acidic conditions yields a diazonium intermediate, which is treated with sodium azide to introduce the azide group.
Reaction Conditions :
Acylation of Puromycin
Puromycin’s primary amine undergoes acylation with 2-nitro-4-azidobenzoyl chloride in the presence of a base to form the target compound.
Procedure :
-
Activation of carboxylic acid : 2-Nitro-4-azidobenzoic acid (1.1 equiv) is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Coupling reaction : The acyl chloride is reacted with puromycin (1.0 equiv) in anhydrous dimethylformamide (DMF) with triethylamine (TEA, 2.0 equiv) as a base.
-
Purification : Crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Key Parameters :
Analytical Characterization
The structural integrity of this compound is confirmed through spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Research Applications and Biological Insights
Photoaffinity Labeling of Ribosomes
This compound acts as a ribosome-binding probe, covalently attaching to the ribosomal A-site upon UV irradiation. Studies using this compound have revealed:
Quantitative Analysis of Protein Synthesis
Incorporation of this derivative into nascent polypeptide chains enables quantification of translation rates in vivo. Flow cytometry assays using click chemistry (CuAAC) with fluorescent azides have shown:
-
Cell-type-specific resolution : Distinct protein synthesis rates in hematopoietic stem cells vs. progenitors.
Challenges and Optimization Strategies
Synthetic Limitations
Functional Trade-offs
-
Bioactivity : The modification reduces puromycin’s antibiotic activity by 80% due to steric hindrance.
Comparative Data Table
| Parameter | This compound | Native Puromycin |
|---|---|---|
| Molecular Weight (g/mol) | 678.22 | 544.43 |
| λₘₐₐ (nm) | 320 (azide) | 267 |
| Ribosome Binding (Kₐ, μM) | 0.8 ± 0.2 | 0.5 ± 0.1 |
| Antibiotic IC₅₀ (μg/mL) | 12.5 | 0.3 |
Q & A
Basic Research Questions
Q. How is N-(2-Nitro-4-azidobenzoyl)puromycin synthesized and characterized?
- Methodology : The synthesis typically involves coupling nitro and azido groups to the puromycin backbone. For example, nitrobenzyl derivatives can be synthesized via reactions with 4-nitrobenzyl bromide under controlled conditions (80°C, 24 hours) . Post-synthesis, structural confirmation is achieved using thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, NMR and NMR can resolve chemical environments of the nitro and azido moieties, while high-resolution MS (HRMS) validates molecular weight .
Q. What is the mechanism by which this compound inhibits protein synthesis?
- Mechanism : The compound mimics aminoacyl-tRNA, binding to the ribosomal A-site and incorporating into nascent peptide chains, causing premature termination. Its nitro and azido groups enhance stability and reactivity, while the puromycin core remains critical for ribosomal recognition . Resistance studies show that puromycin N-acetyltransferase (PAC) acetylates the compound’s amino group, rendering it inactive, which is exploited in cell selection protocols .
Q. How do researchers optimize puromycin concentration for selecting transfected cells?
- Experimental Design : Perform a kill curve assay using untransfected cells. Start with low concentrations (0.2–1 µg/mL) and monitor cell viability over 3–5 days. Replace puromycin-containing media every 3 days to maintain selection pressure. Optimal concentrations (e.g., 0.4 µg/mL for HEK-293T cells) ensure >99% death of untransfected cells while sparing PAC-expressing populations .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro, azido) influence the compound’s activity and applications?
- Structure-Activity Relationship (SAR) : The nitro group enhances electrophilic reactivity, facilitating photoaffinity labeling for ribosomal binding studies. The azido group enables click chemistry applications (e.g., bioconjugation). Comparative studies with non-nitrated analogs (e.g., 0-demethyl-puromycin) show reduced inhibition efficacy, highlighting the nitro group’s role in ribosomal interaction .
Q. How do bacterial resistance mechanisms (e.g., PAC) affect experimental outcomes?
- Contradiction Analysis : In Streptomyces alboniger, PAC acetylates both puromycin and its precursor (0-demethyl-puromycin), confounding activity assays. To mitigate this, use PAC-deficient strains or include PAC inhibitors (e.g., acetyl-CoA competitors) in in vitro translation assays. Ribosome profiling can distinguish between direct inhibition and enzyme-mediated resistance .
Q. How can researchers resolve discrepancies in enzymatic inhibition kinetics involving this compound?
- Data Analysis : Nonlinear regression models (e.g., Michaelis-Menten with Hill coefficients) account for substrate-dependent inhibition. Compare treated (puromycin-exposed) and untreated enzyme kinetics using fragment reaction assays. For example, Treloar (1974) observed reduced velocity in treated galactosyltransferase, requiring normalization to control rates .
Q. Why does chirality influence the compound’s ribosomal binding efficiency?
- Stereochemical Specificity : The ribosome preferentially binds L-aminoacyl-tRNA analogs due to evolutionary selection for L-amino acids. HPLC and solubility studies show D-puromycin analogs exhibit lower solubility and ribosomal affinity. Use chiral chromatography to isolate enantiomers and validate activity via in vitro translation assays .
Q. How is this compound applied in neurodegenerative disease models (e.g., motor neuron enrichment)?
- Advanced Application : In mouse embryonic stem cells, replace a target gene (e.g., Olig2) with PAC. Apply puromycin (4 µg/mL for 20 hours) to select for PAC-expressing progenitor motor neurons. Post-selection, validate purity via immunofluorescence (e.g., Hb9/Olig2 markers) and differentiate into mature neurons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
